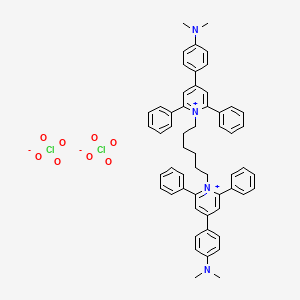

Benzeneethanamine, 3-(ethylthio)-4,5-dimethoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

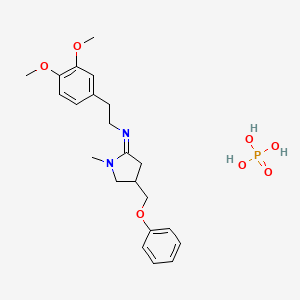

3-(Etiltio)-4,5-dimetoxi-bencenoetanamina es un compuesto orgánico que pertenece a la clase de las fenetilaminas. Este compuesto se caracteriza por la presencia de un grupo etiltio y dos grupos metoxi unidos al anillo de benceno.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 3-(Etiltio)-4,5-dimetoxi-bencenoetanamina generalmente implica la introducción del grupo etiltio y los grupos metoxi en el anillo de benceno. Un método común es la reacción del 3,4-dimetoxi-benzaldehído con etiltiol en presencia de una base, seguido de una aminación reductora para introducir el grupo etanamina.

Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final.

Tipos de Reacciones:

Oxidación: 3-(Etiltio)-4,5-dimetoxi-bencenoetanamina puede sufrir reacciones de oxidación, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amina.

Sustitución: Los grupos metoxi pueden participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.

Sustitución: Se pueden emplear nucleófilos como el metóxido de sodio o el terc-butóxido de potasio.

Productos Principales:

Oxidación: Sulfóxidos y sulfonas.

Reducción: Aminas.

Sustitución: Varias fenetilaminas sustituidas.

4. Aplicaciones en la Investigación Científica

Química: Se utiliza como bloque de construcción en la síntesis orgánica y como precursor de moléculas más complejas.

Biología: Investigado por su posible actividad biológica, incluidas las interacciones con los receptores de neurotransmisores.

Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.

Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with neurotransmitter receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

El mecanismo de acción de 3-(Etiltio)-4,5-dimetoxi-bencenoetanamina implica su interacción con varios objetivos moleculares, incluidos los receptores de neurotransmisores. Puede actuar como un agonista o un antagonista en estos receptores, modulando su actividad e influyendo en las vías de neurotransmisión. Las vías y los objetivos moleculares exactos pueden variar según el contexto biológico específico.

Compuestos Similares:

- Benzeneethanamine, 3,4-dimethoxy-

- Benzeneethanamine, 3,4,5-trimethoxy-

- Phenethylamine

Comparación: 3-(Etiltio)-4,5-dimetoxi-bencenoetanamina es único debido a la presencia del grupo etiltio, que puede influir significativamente en su reactividad química y actividad biológica en comparación con otros compuestos similares. Los grupos metoxi también contribuyen a sus propiedades distintivas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Comparación Con Compuestos Similares

- Benzeneethanamine, 3,4-dimethoxy-

- Benzeneethanamine, 3,4,5-trimethoxy-

- Phenethylamine

Comparison: Benzeneethanamine, 3-(ethylthio)-4,5-dimethoxy- is unique due to the presence of the ethylthio group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The methoxy groups also contribute to its distinct properties, making it a valuable compound for various applications.

Propiedades

Número CAS |

90132-35-7 |

|---|---|

Fórmula molecular |

C12H19NO2S |

Peso molecular |

241.35 g/mol |

Nombre IUPAC |

2-(3-ethylsulfanyl-4,5-dimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C12H19NO2S/c1-4-16-11-8-9(5-6-13)7-10(14-2)12(11)15-3/h7-8H,4-6,13H2,1-3H3 |

Clave InChI |

WHUXWWJFRBXUOQ-UHFFFAOYSA-N |

SMILES canónico |

CCSC1=CC(=CC(=C1OC)OC)CCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

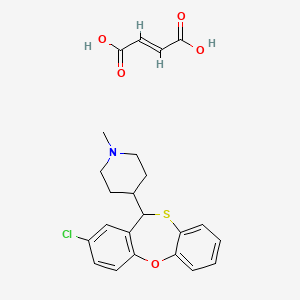

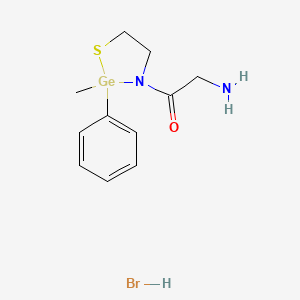

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)

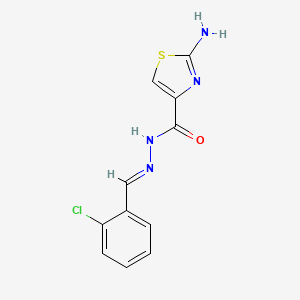

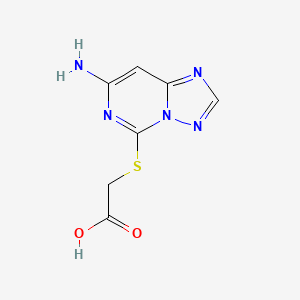

![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)

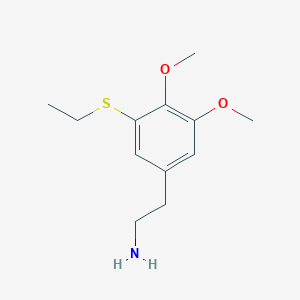

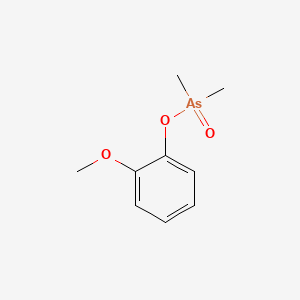

![(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B12748637.png)